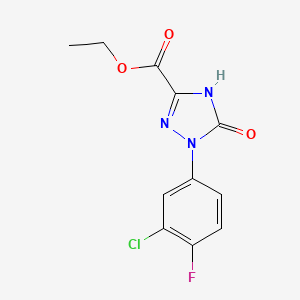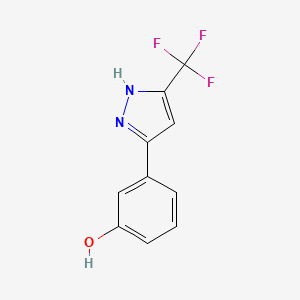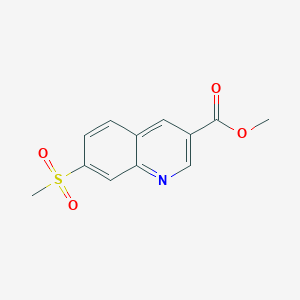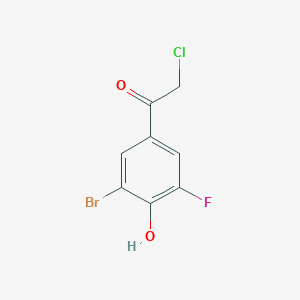![molecular formula C9H8F2IN5 B13718977 4-(3,3-Difluoropyrrolidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13718977.png)
4-(3,3-Difluoropyrrolidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,3-Difluoropyrrolidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a difluoropyrrolidine group and an iodine atom attached to the pyrazolopyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolopyrimidine Core: The pyrazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine derivatives.
Introduction of the Difluoropyrrolidine Group: The difluoropyrrolidine group can be introduced via nucleophilic substitution reactions using difluoropyrrolidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography.
化学反应分析
Types of Reactions
4-(3,3-Difluoropyrrolidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Typical conditions involve the use of polar solvents and mild bases.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Catalysts such as palladium or copper are often used in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrimidines, while coupling reactions can produce biaryl or heteroaryl derivatives.
科学研究应用
4-(3,3-Difluoropyrrolidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of cellular processes. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
- 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride
- 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine
- 4-aminopyrazolo[3,4-d]pyrimidine-based compounds
Uniqueness
4-(3,3-Difluoropyrrolidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both the difluoropyrrolidine group and the iodine atom, which confer distinct chemical and biological properties
属性
分子式 |
C9H8F2IN5 |
|---|---|
分子量 |
351.09 g/mol |
IUPAC 名称 |
4-(3,3-difluoropyrrolidin-1-yl)-3-iodo-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H8F2IN5/c10-9(11)1-2-17(3-9)8-5-6(12)15-16-7(5)13-4-14-8/h4H,1-3H2,(H,13,14,15,16) |
InChI 键 |
JBHMWZTVRMNCED-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1(F)F)C2=NC=NC3=NNC(=C32)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


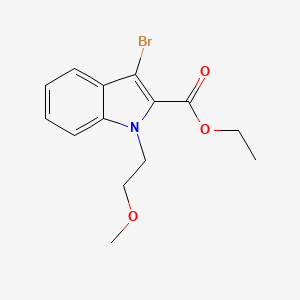
![Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13718906.png)
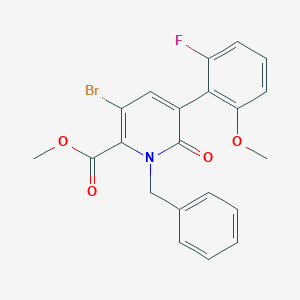
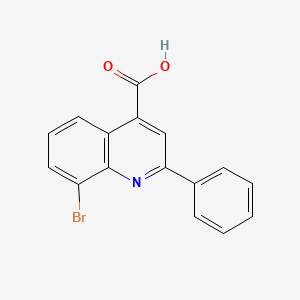
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid tert-butyl ester](/img/structure/B13718917.png)

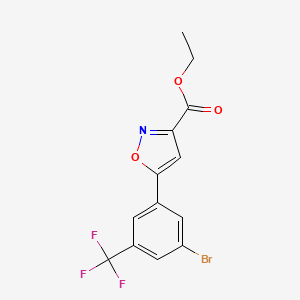
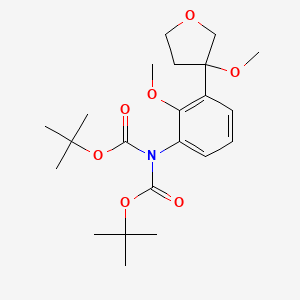
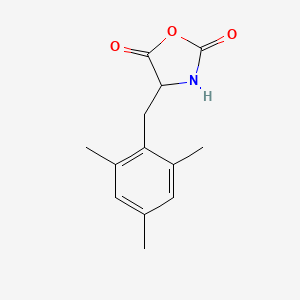
![[2-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13718951.png)
